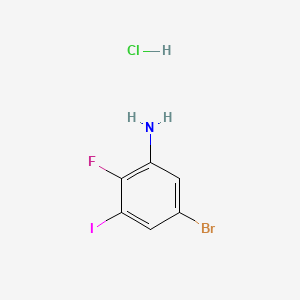
5-Bromo-2-fluoro-3-iodoanilinehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-fluoro-3-iodoanilinehydrochloride is a chemical compound with the molecular formula C6H4BrFIN·HCl It is a halogenated aniline derivative, characterized by the presence of bromine, fluorine, and iodine atoms on the benzene ring, along with an aniline group and a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluoro-3-iodoanilinehydrochloride typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Halogenation: Introduction of bromine, fluorine, and iodine atoms onto the benzene ring through electrophilic aromatic substitution reactions.
Amination: Conversion of the halogenated benzene derivative to an aniline derivative through nucleophilic substitution.
Hydrochloride Formation: Conversion of the free base aniline to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-fluoro-3-iodoanilinehydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The aniline group can undergo oxidation to form nitro or nitroso derivatives, while reduction can lead to the formation of amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, potassium carbonate, and various nucleophiles or electrophiles.
Oxidation: Reagents like potassium permanganate, hydrogen peroxide, or nitric acid.
Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives, while coupling reactions can produce complex biaryl structures.
Scientific Research Applications
5-Bromo-2-fluoro-3-iodoanilinehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluoro-3-iodoanilinehydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The presence of halogen atoms can enhance its binding affinity and specificity for certain targets, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-fluoroaniline
- 3-Iodoaniline
- 2-Fluoro-3-iodoaniline
Uniqueness
5-Bromo-2-fluoro-3-iodoanilinehydrochloride is unique due to the combination of three different halogen atoms on the benzene ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for various synthetic and research applications, offering versatility and specificity that similar compounds may lack.
Properties
Molecular Formula |
C6H5BrClFIN |
|---|---|
Molecular Weight |
352.37 g/mol |
IUPAC Name |
5-bromo-2-fluoro-3-iodoaniline;hydrochloride |
InChI |
InChI=1S/C6H4BrFIN.ClH/c7-3-1-4(9)6(8)5(10)2-3;/h1-2H,10H2;1H |
InChI Key |
WEWJRCRKLFSXMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1N)F)I)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















